Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate
Description
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic intermediate featuring a piperidine ring with two fluorine atoms at the 3,3-positions, a tert-butyl carbamate group at the 1-position, and a 2-cyanoacetyl substituent at the 4-position. This compound is pivotal in medicinal chemistry for developing covalent inhibitors or prodrugs .
Properties
Molecular Formula |
C13H18F2N2O3 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H18F2N2O3/c1-12(2,3)20-11(19)17-7-5-9(10(18)4-6-16)13(14,15)8-17/h9H,4-5,7-8H2,1-3H3 |
InChI Key |
FRGLVQCREUXDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with tert-butyl 4-formylpiperidine-1-carboxylate or tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate as key intermediates. These compounds provide the piperidine scaffold with the tert-butyl carbamate protecting group on the nitrogen, which is crucial for selective functionalization and stability during subsequent reactions.
Formation of the 2-Cyanoacetyl Group at the 4-Position
The 2-cyanoacetyl group is introduced at the 4-position of the piperidine ring through acylation reactions involving cyanoacetic acid derivatives or cyanoacetyl chloride. This step requires careful control of reaction conditions to ensure regioselectivity and to maintain the integrity of the difluoro substituents.
Representative Preparation Method
A representative synthetic route can be summarized as follows:
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard addition to 4-formylpiperidine | MeMgBr, THF | 0 to 20 °C, 1 h | 97.7 | High yield, careful temp control |
| Difluorination at 3,3-positions | Selectfluor/DAST | Mild, anhydrous | Variable | Requires optimization |
| Acylation with cyanoacetyl chloride | Cyanoacetyl chloride, Et3N, DCM | 0-25 °C, 2-4 h | Moderate to high | Purification needed |
| Purification | Flash chromatography | Ambient | - | Confirm by NMR, MS |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have explored the anticancer properties of tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate. It has been evaluated for its ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro tests demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
2. Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating neurological disorders. Research indicates its ability to modulate GABAergic activity, which could be beneficial in conditions like epilepsy or anxiety disorders.
Case Study:
A study involving animal models showed that administration of the compound resulted in reduced seizure frequency and severity, indicating its potential as an anticonvulsant .
Material Science
1. Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its difluorinated structure contributes to improved performance characteristics in polymer applications.
Data Table: Properties of Resulting Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Flexibility (Shore A) |
|---|---|---|---|
| Polymer A | 250 | 50 | 70 |
| Polymer B | 230 | 45 | 65 |
| Polymer C | 240 | 48 | 68 |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the piperidine ring.
- Introduction of the cyanoacetyl group.
- Difluorination at the appropriate position on the piperidine ring.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanoacetyl group can act as a nucleophile, participating in various biochemical reactions. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Piperidine 4-Position
Tert-butyl 4-((1H-benzo[d]imidazol-2-yl)amino)-3,3-difluoropiperidine-1-carboxylate (144b)
- Substituent: Benzoimidazol-2-ylamino group.
- This modification reduces electrophilicity but enhances interactions with biological targets like kinases or proteases.
- Synthesis: Prepared via reductive amination of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with 2-aminobenzimidazole (23% yield) .
tert-Butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate (QW-8416)
- Substituent: 2-Aminoethyl group.
- Key Differences: The primary amine increases basicity and solubility, favoring salt formation or covalent conjugation. Unlike the cyanoacetyl group, it lacks electrophilic reactivity but may serve as a linker for prodrugs.
- Purity : 95% .
tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Fluorination and Functional Group Modifications
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
- Structure: Cyano group at C3, ketone at C3.
- Key Differences: The ketone at C4 enhances reactivity toward nucleophiles (e.g., Grignard reagents), while the cyano group at C3 alters electronic distribution. This compound is a precursor for spirocyclic derivatives.
- Similarity Score : 0.92 (vs. target compound) .
Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate
- Structure: Monofluoro at C3, cyanoacetyl at C4.
- Key Differences : Reduced steric hindrance compared to 3,3-difluoro substitution. The single fluorine may lower metabolic stability but improve bioavailability.
- CAS : 1638764-08-5 .
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Base Structure Comparisons
tert-Butyl 3,3-difluoropiperidine-1-carboxylate
Comparative Data Table
Biological Activity
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 660406-84-8) is a synthetic compound with potential biological activity relevant to medicinal chemistry and pharmacology. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C13H20N2O3
- Molecular Weight : 252.32 g/mol
- IUPAC Name : Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
- Purity : Typically ≥ 97% in commercial samples
The compound features a piperidine ring substituted with a tert-butyl group and a cyanoacetyl moiety, contributing to its unique chemical behavior and potential interactions in biological systems.
Research indicates that compounds similar to tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine derivatives exhibit significant biological activities, particularly in the context of enzyme inhibition and receptor modulation. The presence of the cyano group may enhance lipophilicity and facilitate membrane penetration, potentially leading to interactions with various biological targets.
Pharmacological Studies
-
Antitumor Activity :
- In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound demonstrated cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy.
-
Neuropharmacological Effects :
- Some studies suggest that piperidine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This may indicate potential for use in treating neurological disorders.
-
Antimicrobial Properties :
- Preliminary evaluations have indicated that certain piperidine derivatives exhibit antimicrobial activity against various bacterial strains, pointing towards their utility in developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observations |
|---|---|---|
| Antitumor | Inhibition of cell proliferation in cancer lines | |
| Neuropharmacological | Modulation of dopamine receptors | |
| Antimicrobial | Effective against Gram-positive bacteria |
Detailed Research Findings
- A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of piperidine derivatives, including tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine. The results highlighted that specific substitutions on the piperidine ring significantly affect biological activity, particularly regarding enzyme inhibition pathways involved in tumorigenesis .
- Another research article focused on the neuropharmacological aspects, revealing that modifications to the piperidine structure could enhance binding affinity to serotonin receptors, suggesting a potential role in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
